2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate is a complex organic compound with a unique structure that combines fluorinated alkyl groups and a tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate involves multiple steps
Preparation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Fluorinated Alkyl Group: The fluorinated alkyl group can be introduced through nucleophilic substitution reactions. Common reagents for this step include tetrafluoropropyl halides and appropriate nucleophiles.
Formation of the Sulfonate Ester: The final step involves the formation of the sulfonate ester by reacting the intermediate compound with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated alkyl group, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Tetrafluoropropyl halides, nucleophiles such as amines or thiols, solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in the design of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate involves its interaction with specific molecular targets and pathways. The fluorinated alkyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tricyclic core may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid: Similar structure but with an acetic acid group instead of a sulfonate ester.
2,2,3,3-Tetrafluoro-1-propanol: A simpler compound with a fluorinated alkyl group and a hydroxyl group.
Uniqueness
The uniqueness of 2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate lies in its combination of a fluorinated alkyl group and a tricyclic core, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO5S/c18-16(19)17(20,21)9-27-28(25,26)8-7-22-14(23)11-5-1-3-10-4-2-6-12(13(10)11)15(22)24/h1-6,16H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBZZLNIVBOOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCS(=O)(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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